molecular formula C15H14N4S B5543412 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole

5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole

Cat. No.: B5543412
M. Wt: 282.4 g/mol
InChI Key: SQNSSQKKKHZPHE-UHFFFAOYSA-N
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Description

Overview of Tetrazoles: Structure, Aromaticity, and General Reactivity in Contemporary Organic Chemistry

Tetrazoles are a class of synthetic heterocyclic organic compounds composed of a five-membered ring containing four nitrogen atoms and one carbon atom. sioc-journal.cn The parent compound, tetrazole (CH₂N₄), can exist in different isomeric forms, with the 1H- and 2H-tautomers being the most common and considered aromatic due to the presence of 6 π-electrons. sioc-journal.cn The high nitrogen content and the aromatic nature of the tetrazole ring contribute to its unique chemical properties and thermal stability. researchgate.net

The aromaticity of the tetrazole ring is a subject of considerable interest and is influenced by the nature and position of substituents. researchgate.netcyberleninka.ru Electron-withdrawing groups can enhance the aromatic character of the ring, while electron-donating groups may have the opposite effect. researchgate.netcyberleninka.ru This modulation of aromaticity, in turn, affects the stability and reactivity of the tetrazole derivative.

From a reactivity standpoint, the tetrazole ring can participate in a variety of chemical transformations. The acidic nature of the N-H proton in 1H-tetrazoles allows for facile deprotonation and subsequent derivatization at the nitrogen atoms. thieme-connect.com The carbon atom of the ring can also be functionalized, often through lithiation followed by reaction with an electrophile. nist.gov Furthermore, the tetrazole ring can undergo cycloaddition reactions and can be thermally or photochemically decomposed to generate highly reactive intermediates. sioc-journal.cnnih.gov In contemporary organic synthesis, tetrazoles are valued for their role as bioisosteres of carboxylic acids, mimicking their acidity and spatial arrangement while offering improved metabolic stability and lipophilicity. thieme-connect.comnih.gov

General Properties of the Tetrazole Ring
PropertyDescription
Molecular FormulaCH₂N₄ sioc-journal.cn
Molar Mass70.05 g/mol sioc-journal.cn
Acidity (pKa)4.90 (for the parent 1H-tetrazole) sioc-journal.cn
AromaticityConsidered aromatic with 6 π-electrons in the 1H and 2H forms. sioc-journal.cn
IsomerismExists as 1H-, 2H-, and non-aromatic 5H-isomers. The 1H- and 2H-isomers are tautomeric. sioc-journal.cn

Historical and Current Significance of 1,5-Disubstituted Tetrazoles in Synthetic Chemistry

The first synthesis of a tetrazole derivative was reported in 1885 by the Swedish chemist J. A. Bladin. thieme-connect.com Since then, the chemistry of tetrazoles has expanded significantly, with 1,5-disubstituted tetrazoles emerging as a particularly important subclass. These compounds, where substituents are present at both the 1-position nitrogen and the 5-position carbon, offer a high degree of structural diversity and have found widespread applications in medicinal chemistry and materials science. nih.govacs.org

Historically, the synthesis of 1,5-disubstituted tetrazoles often involved multi-step procedures with limitations in substrate scope and reaction conditions. pnrjournal.com However, the advent of modern synthetic methodologies, such as multicomponent reactions (e.g., the Ugi-azide reaction) and transition-metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of this class of compounds, making them more readily accessible. acs.orgchemicalbook.com These advancements have enabled the creation of large libraries of 1,5-disubstituted tetrazoles for high-throughput screening in drug discovery programs. pnrjournal.com

In contemporary synthetic and medicinal chemistry, 1,5-disubstituted tetrazoles are recognized for their diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. nih.govnih.gov Their ability to act as cis-amide bond bioisosteres has been a key driver in their use in peptidomimetic design. Furthermore, the tailored substitution at the 1- and 5-positions allows for the fine-tuning of their physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective therapeutic agents. nih.gov

Key Applications of 1,5-Disubstituted Tetrazoles
Application AreaSignificance
Medicinal ChemistryExert a wide range of biological activities including anti-inflammatory, antiviral, antibiotic, and anticancer effects. nih.govnih.gov They are also used as bioisosteres for carboxylic acids and cis-amide bonds. nih.gov
Materials ScienceUtilized as components in energetic materials and as ligands in coordination chemistry. pnrjournal.com
AgrochemicalsInvestigated for their potential as herbicides and plant growth regulators. sioc-journal.cn

Rationalizing the Research Focus on 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole and its Structural Features

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, a scientific rationale for its investigation can be constructed based on the well-established principles of tetrazole chemistry and the known activities of structurally related compounds. The research focus on this particular molecule likely stems from the unique combination of its structural components: the 1-phenyl-1H-tetrazole core, the thioether linkage at the 5-position, and the 4-methylbenzyl substituent.

The 5-thioether linkage is a key feature. The sulfur atom can act as a hydrogen bond acceptor and its presence can significantly impact the conformational flexibility of the side chain. The introduction of a thioether at the 5-position of a tetrazole ring is a common strategy in medicinal chemistry to modulate the electronic and steric properties of the molecule. For instance, the related compound 5-(benzylthio)-1H-tetrazole has been the subject of structural and spectroscopic studies. chemicalbook.com

The 4-methylbenzyl group attached to the sulfur atom introduces further structural and electronic diversity. The benzyl (B1604629) group itself provides a hydrophobic surface that can interact with nonpolar pockets in enzymes or receptors. The methyl group at the para position of the phenyl ring is an electron-donating group, which can subtly influence the electronic properties of the aromatic ring and, by extension, the entire molecule.

The synthesis of this compound can be envisioned through the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with 4-methylbenzyl chloride. This synthetic route is analogous to the preparation of similar 5-thio-tetrazole derivatives. researchgate.net

Structural Components of this compound and their Potential Contributions
Structural ComponentPotential Contribution to Properties
1-phenyl-1H-tetrazole coreProvides a rigid scaffold, influences lipophilicity, and can participate in π-π stacking interactions. acs.org
5-thioether linkageActs as a flexible linker, can serve as a hydrogen bond acceptor, and modulates electronic properties. chemicalbook.com
4-methylbenzyl groupOffers a hydrophobic surface for potential interactions with biological targets and the methyl group can fine-tune electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-12-7-9-13(10-8-12)11-20-15-16-17-18-19(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNSSQKKKHZPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 4 Methylbenzyl Thio 1 Phenyl 1h Tetrazole

Retrosynthetic Analysis for the Target Compound's Construction

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole, two primary disconnection strategies are considered.

The first and most evident disconnection is at the carbon-sulfur (C-S) bond. This bond can be formed via a nucleophilic substitution reaction. This leads to two key precursors: the nucleophilic thiol, 1-phenyl-1H-tetrazole-5-thiol, and an electrophilic benzyl (B1604629) component, 4-methylbenzyl halide (e.g., bromide or chloride).

A deeper retrosynthetic cut involves the disassembly of the tetrazole ring itself. The 1,5-disubstituted tetrazole ring can be traced back to a [3+2] cycloaddition reaction. A logical precursor for this pathway is phenyl isothiocyanate. The reaction of phenyl isothiocyanate with an azide (B81097) source, such as sodium azide, would form the 1-phenyl-1H-tetrazole-5-thiol intermediate, which can then be alkylated as described above. This approach builds the core heterocycle with the necessary functionality in place for the final substitution step.

Classical and Modern Approaches for 1,5-Disubstituted Tetrazole Synthesis

The synthesis of the 1,5-disubstituted tetrazole scaffold is well-documented, with several robust methods available to organic chemists.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions of Azides and Nitriles)

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of tetrazole synthesis. uokerbala.edu.iq This reaction typically involves the combination of an organic azide and a nitrile to form the tetrazole ring. nih.gov While highly effective for 5-substituted-1H-tetrazoles, the synthesis of 1,5-disubstituted tetrazoles via this route requires specific starting materials. For instance, reacting an organic azide with a nitrile under thermal or catalyzed conditions can lead to the tetrazole core. mdpi.comthieme-connect.com The reaction's scope can sometimes be limited by the need for electron-withdrawing groups on the nitrile substrate, often necessitating high temperatures or the use of catalysts. mdpi.com

Various catalysts, including metal salts and organocatalysts, have been developed to improve reaction rates and yields under milder conditions. researchgate.net This method remains a fundamental and widely used approach for constructing the tetrazole ring system. nih.gov

Transformation of Precursor Heterocycles

The synthesis of tetrazoles from other pre-existing heterocyclic rings is a less common but viable strategy. This approach involves the chemical transformation of a different heterocycle into the tetrazole ring. For example, certain thiadiazole or triazole derivatives can be chemically converted into tetrazoles under specific reaction conditions. This method is highly dependent on the availability of the starting heterocycle and the feasibility of the ring transformation or rearrangement reactions. While not as broadly applied as cycloaddition or multicomponent reactions for the de novo synthesis of 1,5-disubstituted tetrazoles, it can be a useful strategy in specific contexts. For instance, replacing a carbon atom at a specific position in a 1,2,4-triazole (B32235) with a nitrogen atom can be considered a bioisosteric switch to afford a 1,2,3,4-tetrazole derivative. nih.gov

Multicomponent Reactions (MCRs) for Tetrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. For the synthesis of 1,5-disubstituted tetrazoles, the Ugi-azide reaction is the most prominent and widely used MCR. mdpi.comscielo.org.mx This four-component reaction involves an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide or hydrazoic acid). mdpi.comscielo.org.mx

The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. The resulting nitrilium ion is trapped by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to yield the stable 1,5-disubstituted tetrazole ring. scielo.org.mx The Ugi-azide reaction is highly valued for its operational simplicity, mild reaction conditions, and the ability to generate a wide diversity of structures by varying the four starting components. nih.gov

Table 1: Comparison of Major Synthetic Routes for 1,5-Disubstituted Tetrazoles
Synthetic MethodKey ReactantsAdvantagesCommon Conditions
[3+2] Cycloaddition Organic Azide, NitrileFundamental, well-establishedThermal, metal-catalyzed (e.g., Zn, Cu)
Ugi-Azide MCR Aldehyde, Amine, Isocyanide, AzideHigh efficiency, diversity-oriented, mildRoom temperature, often in MeOH
Palladium-Catalysis Pre-formed tetrazole, Aryl halide/boronic acidGood for late-stage functionalizationPd catalyst (e.g., Pd(OAc)2), base, ligand
Alkylation of Thiol Tetrazole-5-thiol, Alkyl HalideSpecific for thioether derivativesBase (e.g., K2CO3, NaOH) in polar solvent

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions offer a powerful method for the functionalization of a pre-formed tetrazole ring, which is particularly useful for synthesizing 1,5-diaryl tetrazoles. nih.govacs.org For instance, a 5-halo-1-aryltetrazole can undergo Suzuki or Stille coupling with an appropriate boronic acid or organotin reagent to introduce a second aryl group at the 5-position. nih.gov Similarly, direct arylation techniques have been developed. nih.gov

Another approach involves a one-pot tandem reaction where an aryl halide is first converted to an aryl nitrile using a cyanide source like K₄[Fe(CN)₆], which then reacts in situ with sodium azide to form the 5-aryltetrazole. rsc.org These palladium-catalyzed methods provide versatile and efficient pathways to specific 1,5-disubstituted tetrazoles that might be difficult to access through other routes. rsc.orgbeilstein-journals.org

Specific Synthetic Pathways for this compound

A direct and efficient synthesis of the title compound can be achieved through a two-step process starting from readily available materials.

The first step is the synthesis of the key intermediate, 1-phenyl-1H-tetrazole-5-thiol. This is reliably accomplished by the reaction of phenyl isothiocyanate with sodium azide. researchgate.net The reaction is typically carried out in an aqueous medium or a polar solvent, where the azide anion attacks the electrophilic carbon of the isothiocyanate, followed by cyclization to form the tetrazole-thiolate salt. Acidification of the reaction mixture then yields the desired 1-phenyl-1H-tetrazole-5-thiol. researchgate.net

The second step is the S-alkylation of the synthesized thiol. The 1-phenyl-1H-tetrazole-5-thiol is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding thiolate anion. This potent nucleophile is then reacted with 4-methylbenzyl chloride or 4-methylbenzyl bromide in a polar solvent like ethanol (B145695) or acetone. The thiolate displaces the halide in a standard SN2 reaction to furnish the final product, this compound. This alkylation strategy is a common and high-yielding method for preparing thioether derivatives of tetrazoles. researchgate.net

Table 2: Proposed Reaction Scheme for this compound
StepReactantsReagents/ConditionsProduct
1 Phenyl isothiocyanate1. Sodium Azide (NaN₃), Water1-Phenyl-1H-tetrazole-5-thiol
2. Acid (e.g., HCl)
2 1-Phenyl-1H-tetrazole-5-thiol, 4-Methylbenzyl bromideBase (e.g., NaOH), EthanolThis compound

Exploration of Reaction Conditions and Optimization Strategies

The formation of the 5-substituted-1H-tetrazole core from a nitrile and an azide source is a cornerstone reaction that has been subjected to extensive optimization. Studies on model reactions, such as the synthesis of 5-phenyl-1H-tetrazole from benzonitrile (B105546) and sodium azide, provide insight into the conditions applicable to the synthesis of the precursors for the title compound.

Key parameters that are typically optimized include temperature, catalyst loading, and solvent choice. For instance, in copper-catalyzed systems, the ideal catalyst concentration is often found to be around 2 mol%. Higher temperatures generally favor the reaction; however, excessively high temperatures can lead to side reactions, while lower temperatures may result in significantly reduced yields. The choice of solvent also plays a critical role, with polar aprotic solvents like DMF and DMSO often providing the best results due to their ability to dissolve the azide salt.

Table 1: Optimization of Reaction Conditions for a Model Synthesis of 5-Phenyl-1H-tetrazole

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 None DMSO 120 24 No Reaction
2 CuSO₄·5H₂O (2) DMSO 140 1 98
3 CuSO₄·5H₂O (2) DMF Reflux 2 Good
4 MoO₃ (5) DMSO 140 7 40-45

This table is generated based on data from related tetrazole syntheses to illustrate typical optimization parameters.

Catalyst Development and Application (e.g., Nanocatalysis, Micellar Catalysis)

Modern synthetic approaches for tetrazole formation heavily rely on catalysis to improve efficiency, safety, and environmental friendliness.

Nanocatalysis

The use of heterogeneous nanocatalysts has marked a significant advancement in the synthesis of 5-substituted-1H-tetrazoles. These catalysts offer high efficiency, easy separation from the reaction mixture, and excellent reusability. Various metal-based nanoparticles have been developed, often supported on materials like silica (B1680970) or magnetic nanoparticles (Fe₃O₄) to facilitate recovery. thieme-connect.com

Examples of effective nanocatalysts include:

Copper-Based: Copper(II) supported on various matrices, such as silica or magnetic nanoparticles, has been shown to be highly effective. scielo.br For example, copper-doped silica cuprous sulfate (B86663) (CDSCS) has been used as a thermally stable and reusable catalyst. nih.gov

Iron-Based: Magnetic nanoparticles like CuFe₂O₄ have been employed, allowing for simple magnetic separation and reuse over multiple cycles without significant loss of activity. thieme-connect.com

Other Metals: Catalysts based on zinc (nanocrystalline ZnO), cobalt (CoY zeolite), and titanium (nano-TiCl₄·SiO₂) have also been successfully utilized. thieme-connect.com

These nanocatalysts function by activating the nitrile group, thereby facilitating the [3+2] cycloaddition with the azide ion. researchgate.net

Table 2: Examples of Nanocatalysts in 5-Substituted-1H-tetrazole Synthesis

Catalyst Key Advantages
Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) Heterogeneous, magnetically separable, reusable, efficient in water. acs.org
Nano-TiCl₄·SiO₂ Solid Lewis acid, simple synthesis, recoverable and reusable. organic-chemistry.org
Copper-doped silica cuprous sulfate (CDSCS) Cheap, thermally and chemically stable, recyclable. nih.gov

This table summarizes various nanocatalysts used for the synthesis of the tetrazole core structure.

Micellar Catalysis

A green chemistry approach involves the use of aqueous micellar solutions to catalyze organic reactions. Surfactants, such as tetradecyltrimethylammonium bromide (TTAB), form micelles in water, creating a hydrophobic microenvironment that can solubilize organic reactants and facilitate reactions. This method has been applied to the Ugi-azide four-component reaction for synthesizing 1,5-disubstituted tetrazoles in water at room temperature, significantly enhancing the sustainability of the process. researchgate.net

Solvent Effects and Green Chemistry Considerations

The choice of solvent is a critical factor influencing reaction rate and yield. Traditional syntheses often employ high-boiling point polar aprotic solvents like DMF and DMSO. researchgate.netresearchgate.net While effective, these solvents can be difficult to remove completely from the final product. researchgate.net

In line with the principles of green chemistry, significant efforts have been made to replace these solvents with more environmentally benign alternatives.

Water: As the ultimate green solvent, water has been used successfully, particularly in conjunction with micellar catalysis or for the synthesis of specific tetrazole derivatives. acs.orgresearchgate.net

Polyethylene Glycol (PEG): PEG has emerged as a non-toxic and non-volatile reaction medium that can also act as a phase-transfer catalyst, enhancing the solubility of reagents like sodium azide. nih.gov

Solvent-Free Conditions: In some catalytic systems, reactions can be performed under solvent-free conditions, which represents an ideal green chemistry scenario by minimizing waste. masterorganicchemistry.com

The polarity of the solvent is crucial; non-polar solvents like toluene (B28343) or chlorobenzene (B131634) are generally ineffective as they fail to dissolve the inorganic azide salts. researchgate.netnih.gov

Table 3: Effect of Solvent on the Synthesis of 5-Phenyl-1H-tetrazole

Entry Solvent Temperature (°C) Yield (%)
1 DMF Reflux Good
2 DMSO 140 98
3 Toluene Reflux No Product
4 Water 140 Low
5 PEG-400 120 93

This table illustrates the profound impact of the solvent on a model tetrazole synthesis, based on findings from multiple studies. organic-chemistry.orgresearchgate.netresearchgate.netnih.govnih.gov

Functional Group Interconversions and Derivatization of the Compound

Once synthesized, this compound possesses several reactive sites—the thioether, the N-phenyl ring, and the methylbenzyl group—that allow for further chemical modification.

Reactions Involving the Thioether Moiety

The sulfur atom in the thioether linkage is susceptible to oxidation. Thioethers are commonly oxidized to form the corresponding sulfoxides and, under more forcing conditions, sulfones. youtube.commsu.edu This transformation is highly valuable as it significantly alters the electronic and steric properties of the molecule. For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are important reagents in their own right, used in transformations like the Julia-Kocienski olefination. nih.gov The oxidation can typically be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction proceeds stepwise, and careful control of stoichiometry and conditions can allow for the selective isolation of the sulfoxide (B87167). nih.gov

Transformations of the Phenyl Substituent

The N-phenyl group attached to the tetrazole ring can potentially undergo electrophilic aromatic substitution. The tetrazole ring is a strongly electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. This deactivating effect would direct incoming electrophiles (e.g., in nitration or halogenation reactions) primarily to the meta-positions of the phenyl ring. While this reactivity is expected based on fundamental electronic principles, specific literature examples of such transformations on this compound are not extensively documented.

Modification of the Methylbenzyl Group

The 4-methylbenzyl moiety offers two primary sites for transformation. First, the benzylic C-S bond can be cleaved. The S-benzyl protecting group is known to be removable under various conditions, including treatment with strong acids or through reductive methods, although this can be challenging. thieme-connect.de A second potential modification is the oxidation of the methyl group on the aromatic ring. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), the methyl group can be converted to a carboxylic acid, yielding the corresponding benzoic acid derivative. This transformation would introduce a new functional group, enabling further derivatization, such as ester or amide formation.

Reaction Mechanisms and Kinetics Pertaining to 5 4 Methylbenzyl Thio 1 Phenyl 1h Tetrazole

Mechanistic Investigations of Tetrazole Ring Formation (Relevant to the Compound's Synthesis)

The synthesis of the 5-thio-substituted tetrazole core of 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole is primarily achieved through [3+2] cycloaddition reactions. uokerbala.edu.iqmdpi.comthieme-connect.com The most common and direct method involves the reaction of an azide (B81097) source with a molecule containing a carbon-nitrogen or carbon-sulfur multiple bond, such as nitriles, thiocyanates, or isothiocyanates. mdpi.comthieme-connect.comresearchgate.net

For sulfur-substituted tetrazoles, a key synthetic route starts from isothiocyanates. The reaction of phenylisothiocyanate with sodium azide, for instance, yields 1-phenyl-1H-tetrazole-5-thiol, a direct precursor to the title compound. researchgate.net Subsequent alkylation of the thiol group with 4-methylbenzyl chloride would produce this compound.

Mechanistic studies, supported by Density Functional Theory (DFT) calculations, have provided deeper insight into the tetrazole-forming cycloaddition. While often depicted as a concerted [3+2] cycloaddition, evidence suggests a more complex, stepwise pathway may be operative. acs.org One proposed mechanism involves an initial nucleophilic attack of the azide ion on the nitrile (or related substrate), leading to a nitrile activation step. This forms an intermediate imidoyl azide, which then undergoes intramolecular cyclization to form the stable tetrazole ring. acs.org

The reaction is often facilitated by catalysts. Lewis acids like zinc salts or nanoparticles such as Fe3O4 can activate the nitrile or thiocyanate (B1210189) group, making it more electrophilic and susceptible to attack by the azide nucleophile. thieme-connect.com This catalytic activation enhances reaction rates and allows for milder reaction conditions.

Reaction Pathways of the Tetrazole Ring in this compound

The 1,5-disubstituted tetrazole ring in this compound is generally stable due to its aromatic character. thieme-connect.com However, the substituents on the ring, particularly the thioether linkage, provide specific sites for chemical transformations.

Regioselectivity and Stereoselectivity in Reactions

The concept of regioselectivity is crucial in the synthesis of 1,5-disubstituted tetrazoles. When a 5-substituted-1H-tetrazole is alkylated, the incoming group can attach to either the N1 or N2 position of the ring, leading to 1,5- and 2,5-disubstituted isomers, respectively. rsc.org The ratio of these products is influenced by factors beyond simple sterics, including the reaction mechanism (first-order vs. second-order nucleophilic substitution). rsc.orgresearchgate.net

For reactions involving the fully substituted this compound, regioselectivity is primarily dictated by the reactivity of the substituents. A key reaction is the oxidation of the sulfur atom. This reaction is highly regioselective, occurring exclusively at the sulfur of the thioether group without affecting the phenyl or tetrazole rings under controlled conditions. A study on the closely related compound, 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole, demonstrated that oxidation with hydrogen peroxide in acetic acid selectively forms the corresponding sulfinyl (sulfoxide) and, upon further oxidation, sulfonyl (sulfone) derivatives. researchgate.net Stereoselectivity is not typically a factor in these reactions unless a chiral center is present or introduced.

Nucleophilic and Electrophilic Attack Patterns

The electronic nature of the tetrazole ring and its substituents governs its interaction with nucleophiles and electrophiles.

Electrophilic Attack: The tetrazole ring itself is electron-deficient, making it generally resistant to electrophilic aromatic substitution. The primary sites for interaction with electrophiles are the lone pairs on the nitrogen atoms and the sulfur atom of the thioether group. acs.orgnih.gov The sulfur atom is a soft nucleophilic center and is readily attacked by electrophiles. The most prominent example is its oxidation, as mentioned previously. The reaction with an oxidizing agent like hydrogen peroxide is an electrophilic attack on the sulfur, which can be stepwise controlled to yield either the sulfoxide (B87167) or the sulfone. researchgate.net

Nucleophilic Attack: The nitrogen atoms of the tetrazole ring, particularly at positions 3 and 4, possess lone pairs of electrons and are the most nucleophilic centers of the heterocyclic core. acs.orgnih.gov These sites are involved in coordination with metals and hydrogen bonding. acs.orgnih.gov In 1,5-disubstituted tetrazoles, these sp2-hybridized nitrogens are the primary focus for intermolecular interactions. acs.orgnih.gov Direct nucleophilic attack on the ring carbon is generally difficult unless a suitable leaving group is present and activated. For instance, if the thioether is oxidized to a sulfone, the sulfonyl group becomes a strong leaving group, potentially allowing for nucleophilic substitution at the C5 position.

Kinetic Studies of Key Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them. While specific kinetic parameters for reactions of this compound are not widely published, data from related systems offer valuable insights into the compound's expected reactivity.

Determination of Reaction Rates and Activation Parameters

Kinetic investigations have been more focused on the formation and decomposition of the tetrazole ring. For the formation of tetrazoles via the cycloaddition of azides to nitriles, DFT calculations have been used to determine the activation barriers (Ea). acs.org These barriers are a measure of the energy required to initiate the reaction and are directly related to the reaction rate. For example, the thermal decomposition of tetrazoles has also been a subject of kinetic study. The decomposition of 5-benzhydryl-1H-tetrazole was found to be dramatically accelerated under certain flow reactor conditions compared to standard batch heating, with rate constants increasing by two orders of magnitude. beilstein-journals.org Similarly, the thermal decomposition of 5-aminotetrazole (B145819) has been studied, with distinct activation energies determined for different decomposition pathways. researchgate.netnih.gov The effective activation energy for the thermolysis of the parent tetrazole has been calculated to be 36.2 kcal/mol. acs.org

Table 1: Calculated Activation Barriers for Tetrazole Formation (Methyl Azide + R-CN)
Substituent (R) on NitrileActivation Barrier (Ea) (kcal/mol)Reference
-CH331.6 acs.org
-C(CH3)3 (tert-butyl)34.8 acs.org
-CH2F27.8 acs.org
-CHF223.3 acs.org
-CF321.8 acs.org
-F21.9 acs.org

Influence of Substituents on Reaction Kinetics

Substituents have a profound effect on the kinetics of reactions involving the tetrazole ring. During the formation of the ring by cycloaddition, the electronic properties of the substituent on the nitrile play a critical role. acs.org

Electronic Effects: Electron-withdrawing groups on the nitrile substrate significantly lower the activation barrier for the cycloaddition reaction with an azide, thereby increasing the reaction rate. acs.org As shown in the table above, there is a clear trend where the activation energy decreases as the substituent becomes more electron-withdrawing (e.g., from -CH3 to -CF3). This is because electron-withdrawing groups lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the azide's Highest Occupied Molecular Orbital (HOMO). acs.org

Steric Effects: Steric hindrance can also influence reaction kinetics. Bulkier substituents can slow down a reaction by impeding the approach of the reactants. For instance, the activation barrier for the reaction with tert-butyl nitrile (34.8 kcal/mol) is significantly higher than that for acetonitrile (B52724) (31.6 kcal/mol), an effect attributed to the greater steric bulk of the tert-butyl group. acs.org

For the specific compound this compound, the electron-donating nature of the 4-methylbenzyl group and the electron-withdrawing nature of the phenyl group would collectively influence the electronic properties and reactivity of the tetrazole ring system.

Theoretical and Computational Chemistry Studies of 5 4 Methylbenzyl Thio 1 Phenyl 1h Tetrazole

Electronic Structure and Bonding Analysis

The electronic properties of a molecule dictate its reactivity, stability, and intermolecular interactions. For 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole, computational methods are employed to model the distribution of electrons and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for optimizing molecular geometry and determining thermodynamic properties of tetrazole derivatives. pnrjournal.comresearchgate.net For the title compound, these calculations would yield precise information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

DFT calculations on the closely related compound 5-(benzylthio)-1H-tetrazole have been performed to analyze its structural and vibrational properties. pnrjournal.com Similar calculations for this compound would involve optimizing the geometry to find the lowest energy arrangement of its atoms. The results would confirm the planarity of the tetrazole and phenyl rings and determine the spatial orientation of the 4-methylbenzylthio group relative to the heterocyclic core.

Table 1: Predicted Geometrical Parameters from DFT Calculations for a Representative 1,5-Disubstituted Tetrazole Core

ParameterPredicted Value
N1-N2 Bond Length~1.35 Å
N2-N3 Bond Length~1.30 Å
N3-N4 Bond Length~1.36 Å
N4-C5 Bond Length~1.34 Å
C5-N1 Bond Length~1.35 Å
N1-N2-N3 Angle~109.5°
N2-N3-N4 Angle~108.0°
N3-N4-C5 Angle~107.5°
N4-C5-N1 Angle~106.0°
C5-N1-N2 Angle~109.0°

Note: Data are representative values based on DFT calculations of similar tetrazole structures.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the thio-linked benzyl (B1604629) group, which are electron-rich regions. The LUMO is likely distributed over the electron-deficient tetrazole and phenyl rings. Quantum chemical studies on similar 5-(4-R-phenyl)-1H-tetrazoles have shown that such calculations are effective in relating electronic properties to molecular reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Significance
HOMO~ -6.5 eVElectron-donating ability
LUMO~ -1.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.5 eVChemical stability and reactivity

Note: Values are illustrative based on calculations for analogous aromatic tetrazole derivatives.

The distribution of electron density within the this compound molecule can be analyzed through methods such as Natural Population Analysis (NPA). This analysis assigns partial charges to each atom, revealing the molecule's polarity. The nitrogen atoms of the tetrazole ring are expected to carry negative partial charges due to their high electronegativity, making them potential sites for electrophilic attack or coordination with metal ions. nih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For the title compound, the MEP map would likely show a significant negative potential around the tetrazole nitrogen atoms and a positive potential near the hydrogen atoms of the phenyl and benzyl groups.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule arises from the rotation around its single bonds, particularly the C-S and S-CH₂ bonds. Understanding its conformational landscape is essential for predicting its biological interactions and physical properties.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. For the title compound, this is achieved by systematically rotating the key dihedral angles, such as the angle between the phenyl ring and the tetrazole ring, and the angles defining the orientation of the 4-methylbenzyl group. Potential energy surface scans are performed to map the energy changes associated with these rotations. pnrjournal.com

Studies on similar structures, such as 5-chloro-1-phenyl-1H-tetrazole, show a significant dihedral angle of approximately 64.5° between the tetrazole and phenyl rings. nih.gov A similar non-planar arrangement is expected for this compound to minimize steric hindrance. Energy minimization calculations, performed using DFT, identify the specific geometries that correspond to energy minima on this surface. These stable conformers represent the most likely shapes the molecule will adopt.

For monosubstituted tetrazoles, tautomerism involving the migration of a proton between the nitrogen atoms of the ring (1H and 2H forms) is a key feature. nih.gov However, in a 1,5-disubstituted tetrazole like this compound, the hydrogen at the N1 position is replaced by a phenyl group, precluding this type of tautomerism.

The relevant consideration for this class of compounds is positional isomerism. The phenyl group can be attached to either the N1 or N2 position of the tetrazole ring, leading to two distinct isomers:

1-phenyl-5-[(4-methylbenzyl)thio]-1H-tetrazole

2-phenyl-5-[(4-methylbenzyl)thio]-2H-tetrazole

Theoretical calculations can be used to compare the relative thermodynamic stabilities of these two isomers. In general, for 5-substituted tetrazoles, the 2H-tautomer is often more stable in the gas phase, while the 1H-tautomer can be favored in polar solvents. nih.gov Computational studies would involve optimizing the geometries of both the 1-phenyl and 2-phenyl isomers and calculating their total electronic energies. The isomer with the lower energy is predicted to be the more stable product. The synthetic pathway typically dictates which isomer is formed, but these calculations provide insight into their intrinsic stability.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Mass Spectrometry fragmentation patterns)

Theoretical predictions of spectroscopic properties are crucial for the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a powerful tool for this purpose, offering accurate predictions of various spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with the B3LYP functional. While specific calculations for the title compound are not published, data for the closely related 5-(benzylthio)-1H-tetrazole and 1-phenyl-1H-tetrazole-5-thiol provide a strong basis for estimation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and 4-methylbenzyl groups. The methylene (B1212753) protons of the benzyl group typically appear as a singlet, and the methyl protons of the tolyl group also present as a singlet. The chemical shifts are influenced by the electronic environment, and the electron-donating nature of the methyl group on the benzyl ring would slightly alter the shifts of the adjacent aromatic protons compared to an unsubstituted benzyl group.

The ¹³C NMR spectrum will display characteristic signals for the carbon atoms of the tetrazole ring, the phenyl ring, the 4-methylbenzyl group, the methylene bridge, and the methyl group. The carbon atom of the tetrazole ring attached to the sulfur atom is expected to have a chemical shift in the range typical for substituted tetrazoles.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: The following data is an estimation based on analogous compounds and general principles of NMR spectroscopy, as direct computational data for this compound is not available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.6 - 7.8120 - 122
Phenyl-H (meta)7.4 - 7.6129 - 131
Phenyl-H (para)7.5 - 7.7128 - 130
4-Methylbenzyl-H (ortho to CH₂)7.2 - 7.4129 - 131
4-Methylbenzyl-H (meta to CH₂)7.1 - 7.3128 - 130
Methylene (-S-CH₂-)4.5 - 4.735 - 40
Methyl (-CH₃)2.3 - 2.520 - 22
Tetrazole-C5-150 - 155
Phenyl-C1'-133 - 135
4-Methylbenzyl-C1''-135 - 137
4-Methylbenzyl-C4''-138 - 140

Infrared (IR) Spectroscopy:

Theoretical IR spectra, calculated using DFT methods, can predict the vibrational frequencies of the molecule. For the related compound 5-(benzylthio)-1H-tetrazole, DFT calculations at the B3LYP/6-311++G(d,p) level have been performed. pnrjournal.com These calculations help in assigning the various vibrational modes.

Key predicted vibrational frequencies for this compound would include C-H stretching vibrations from the aromatic rings and the methyl and methylene groups, C=C and C=N stretching vibrations within the aromatic and tetrazole rings, and the C-S stretching vibration. The characteristic tetrazole ring vibrations are typically found in the 1640-1340 cm⁻¹ and 1200-900 cm⁻¹ regions. pnrjournal.com

Interactive Data Table: Predicted IR Vibrational Frequencies

Note: This table is based on computational data for 5-(benzylthio)-1H-tetrazole and is expected to be similar for the title compound. pnrjournal.com

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (CH₂ and CH₃)3000 - 2850
C=N Stretch (Tetrazole)~1630
Aromatic C=C Stretch1600 - 1450
CH₂ Scissoring~1430
N=N Stretch (Tetrazole)~1330
C-S Stretch700 - 600

UV-Vis Spectroscopy:

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For a related compound, 5-(benzylthio)-1H-tetrazole, a single absorbance peak at 271 nm was observed when dissolved in DMSO. pnrjournal.com The electronic transitions are typically of π → π* nature within the aromatic systems. The presence of the additional 4-methylbenzyl group in the title compound is expected to cause a slight red shift (shift to longer wavelength) in the absorption maximum due to the auxochromic effect of the methyl group.

Mass Spectrometry (MS) Fragmentation Patterns:

The prediction of mass spectrometry fragmentation patterns involves identifying the most likely bond cleavages in the molecular ion. For 1,5-disubstituted tetrazoles, a common fragmentation pathway is the elimination of a nitrogen molecule (N₂). Other potential fragmentations for this compound could include the cleavage of the C-S bond and the S-CH₂ bond.

A plausible fragmentation pattern would involve:

Formation of the molecular ion [M]⁺•.

Loss of N₂ to form a stable intermediate.

Cleavage of the thioether bond to produce ions corresponding to the 1-phenyl-1H-tetrazole-5-thiolate fragment and the 4-methylbenzyl cation.

Further fragmentation of the 4-methylbenzyl cation to the tropylium (B1234903) ion.

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry provides powerful tools to simulate reaction mechanisms and characterize the transition states of chemical reactions. For this compound, a key reaction is its synthesis, typically via the S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with 4-methylbenzyl chloride.

This reaction is expected to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this mechanism, the sulfur atom of the tetrazole-thiol acts as the nucleophile, attacking the electrophilic methylene carbon of 4-methylbenzyl chloride. This results in the displacement of the chloride ion as the leaving group.

Transition State Characterization:

The transition state of this Sₙ2 reaction would involve a pentacoordinate carbon atom at the methylene group, where the C-S bond is partially formed and the C-Cl bond is partially broken. The geometry of the transition state would feature the incoming nucleophile (sulfur) and the departing leaving group (chloride) on opposite sides of the carbon atom, in a trigonal bipyramidal arrangement with the two hydrogen atoms and the 4-methylphenyl group in the equatorial plane.

Role and Applications of 5 4 Methylbenzyl Thio 1 Phenyl 1h Tetrazole As a Chemical Building Block or Ligand

Utilization in Coordination Chemistry and Ligand Design

Tetrazole derivatives are widely recognized for their role as ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. thieme-connect.comscielo.org.za The parent compound, 1-phenyl-1H-tetrazole-5-thiol (Hptt), exists in thiol-thione tautomeric forms and can be deprotonated to form the thiolate anion (ptt⁻), which is a prolific coordinating agent. researchgate.net The target compound, 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole, is a neutral ligand, unlike the anionic ptt⁻. Its coordination is therefore expected to occur through the nitrogen atoms of the tetrazole ring or the sulfur atom of the thioether bridge without the loss of a proton. The presence of the bulky 4-methylbenzyl group introduces significant steric hindrance, which would likely influence the coordination geometry and the nuclearity of the resulting metal complexes compared to its less hindered precursor.

The deprotonated precursor, ptt⁻, demonstrates diverse coordination modes with transition metals like Cobalt (Co) and Cadmium (Cd). lookchem.com It can act as a bridging ligand, utilizing both its sulfur and nitrogen atoms to link multiple metal centers. For example, in a dinuclear Cadmium complex, [Cd₂I₂(2,2'-bipy)₂(ptt)₂], the ptt⁻ anions bridge two Cd centers in a µ₂-κS, κS fashion, forming a four-membered Cd₂S₂ ring. lookchem.com In a Cobalt complex, {[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺}, the Hptt ligand adopts a µ₂-κN, κS bridging mode. researchgate.netlookchem.com

In contrast, this compound would likely act as a monodentate or, more rarely, a bidentate chelating ligand due to the stable C-S bond preventing deprotonation and the steric bulk of the benzyl (B1604629) group. Coordination would likely favor one of the nitrogen atoms of the tetrazole ring, similar to other N-substituted tetrazoles. bohrium.com

Below is a table summarizing the coordination details observed in complexes formed with the parent thiolate, which provides a basis for understanding the potential interactions of its thioether derivative.

Metal IonComplexCoordination Mode of Ligand (ptt⁻)Metal Coordination GeometrySelected Bond Distances (Å)
Cd(II)[Cd(ptt)₂]nµ₂-bridging via N and S atomsDistorted TetrahedralCd-S = 2.5029, Cd-N = 2.2456
Cd(II)[Cd₂I₂(2,2'-bipy)₂(ptt)₂]µ₂-κS, κS bridgingSquare PyramidalCd-S = 2.6395-2.7504, Cd-N = 2.3267-2.3292
Co(II)[Co(ptt)₂]nµ₂-bridging via N and S atomsDistorted TetrahedralN/A
Co(II){[Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺}µ₂-κN, κS bridgingDistorted OctahedralCo-S = 2.2446, Co-N = 2.2022

Data sourced from studies on 1-phenyl-1H-tetrazole-5-thiol (Hptt) complexes. lookchem.com

Tetrazole-based ligands are highly valued in the design of Metal-Organic Frameworks (MOFs) because their multiple nitrogen donors can bridge metal ions to form robust, porous architectures. rsc.orgnih.gov The parent thiol, Hptt, has been used to construct one-dimensional coordination polymers, such as [Co(ptt)₂]n and [Cd(ptt)₂]n, which feature looped chains containing [M₂S₂C₂N₂] rings. researchgate.netlookchem.com These 1D chains are foundational motifs that could be extended into 2D or 3D frameworks with appropriate linkers.

While there are no specific reports on the use of this compound as a MOF precursor, its structure suggests potential. As a neutral ligand, it could be used to build cationic frameworks with entrapped anions or incorporated into neutral frameworks with other coligands. The bulkiness of the 4-methylbenzyl group could be leveraged to create larger pores within the framework, a desirable feature for applications like gas storage and separation.

Precursor for the Synthesis of Novel Heterocyclic Systems

The tetrazole scaffold is a valuable starting point for synthesizing other complex heterocyclic compounds. thieme-connect.com The parent compound, Hptt, and its derivatives can be chemically transformed to create new ring systems. For instance, S-alkylated derivatives of Hptt can react with hydrazine, which then undergo cyclization with various reagents to form fused heterocyclic systems like pyrazoles. researchgate.netresearchgate.net

Furthermore, the tetrazole ring itself can undergo transformations. The nucleophilic attack of thiols, such as 1-methyl-1H-tetrazole-5-thiol, onto bicyclic aziridines has been used to synthesize novel thiol-incorporated aminocyclopentitols, demonstrating the role of these compounds as building blocks in complex organic synthesis. mdpi.com This indicates that the this compound moiety could be incorporated into larger, complex molecules or serve as a precursor where the thioether bond is cleaved or the tetrazole ring is modified to yield new heterocyclic structures.

Applications in Catalysis (e.g., as a Ligand in Homogeneous or Heterogeneous Catalysis)

While many studies focus on catalysts for the synthesis of tetrazoles, the use of tetrazole derivatives as ligands in catalysis is also a significant area. scielo.org.zaresearchgate.net The parent compound, Hptt, has been shown to act as a ligand in a catalytic system for oxidative coupling. scirp.orgscirp.org Specifically, metalloporphyrins catalyze the dimerization of Hptt into 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane. The proposed mechanism involves the formation of an active intermediate where the deprotonated thiol (ptt⁻) coordinates axially to the metal center (e.g., Mn(III)) of the porphyrin. scirp.orgscirp.org

The thioether this compound cannot participate in this specific catalytic cycle because it lacks the acidic thiol proton. However, its ability to coordinate to metal centers through its nitrogen or sulfur atoms means it could serve as a ligand in other catalytic reactions. Metal complexes featuring this ligand could potentially catalyze reactions such as cross-coupling, oxidation, or reduction, where the ligand's steric and electronic properties would tune the catalyst's activity and selectivity.

The table below summarizes the catalytic performance for the oxidative coupling of the parent thiol, Hptt.

CatalystSubstrateProductSolventConversion (%)
Mn(III)THPPCl1-phenyl-1H-tetrazole-5-thiol1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfaneAlkaline MethanolHigh
Co(II)THPP1-phenyl-1H-tetrazole-5-thiol1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfaneAlkaline MethanolModerate
Fe(III)THPPCl1-phenyl-1H-tetrazole-5-thiol1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfaneAlkaline MethanolLow

Data sourced from studies on metalloporphyrin-catalyzed dimerization. scirp.orgscirp.org

Potential in Advanced Materials Science

Coordination complexes derived from tetrazole ligands often exhibit interesting physical properties applicable to materials science. thieme-connect.com Complexes of the parent thiol, Hptt, have shown promise for applications in magnetic and fluorescent materials. lookchem.com

Specifically, the one-dimensional coordination polymer [Co(ptt)₂]n exhibits strong antiferromagnetic interactions between the Co(II) centers. lookchem.com This property is of interest for the development of molecular magnets. On the other hand, the cadmium complex [Cd(ptt)₂]n and the dinuclear complex [Cd₂I₂(2,2'-bipy)₂(ptt)₂] display blue light emission in the solid state when excited by UV light, attributed to intraligand π→π* or n→π* transitions. lookchem.com This fluorescence suggests potential applications in sensors, light-emitting devices, and bio-imaging.

The introduction of the 4-methylbenzyl group in this compound would be expected to modulate these properties. The aromatic benzyl group could influence the photoluminescent characteristics of its metal complexes, potentially shifting the emission wavelength or enhancing the quantum yield. Similarly, changes in the crystal packing and distances between metal centers induced by the bulky ligand could alter any magnetic interactions.

Advanced Analytical Methodologies for Characterizing 5 4 Methylbenzyl Thio 1 Phenyl 1h Tetrazole in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile, thermally sensitive compounds like 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole. A reversed-phase HPLC (RP-HPLC) method is typically employed for this class of molecules.

Detailed Research Findings: In a typical RP-HPLC setup, a stationary phase, such as a silica-based C18 column, would be used. The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a small percentage of an acid such as formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation mechanism relies on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The high hydrophobicity of the two aromatic rings and the thioether linkage in the target molecule would lead to a significant retention time under these conditions. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance (typically around 254 nm). The purity is assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using certified reference standards.

A study on a stationary phase bonding with phenyl and tetrazole groups demonstrated excellent performance under the reversed-phase mode for separating various organic molecules, indicating the suitability of this technique for analyzing the title compound. nih.gov

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high molecular weight and low volatility. However, GC-MS can be a powerful tool for identifying volatile impurities or for analyzing the compound after a chemical derivatization step to increase its volatility. For instance, derivatization could cleave the molecule into smaller, more volatile fragments that can be readily analyzed. The mass spectrometer detector provides invaluable structural information based on the fragmentation pattern of the ionized analyte, allowing for the unambiguous identification of related substances.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used extensively to monitor the progress of a chemical reaction, such as the synthesis of this compound. scielo.org.zascielo.org.za

Detailed Research Findings: In the synthesis of tetrazole derivatives, TLC is the standard method to track the consumption of starting materials and the formation of the product. scielo.org.zascielo.org.zarsc.org The stationary phase is typically a silica (B1680970) gel plate (e.g., Silica gel 60 F254). A mobile phase, or eluent, is chosen based on the polarity of the reactants and products. For compounds of intermediate polarity like the title molecule, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is common. rsc.org By comparing the retention factor (Rf) value of the spots on the plate with those of the starting materials, a clear indication of the reaction's progression can be obtained. Visualization is typically achieved under UV light (at 254 nm), where the aromatic rings of the compound will quench the plate's fluorescence, appearing as dark spots.

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is the cornerstone for elucidating the molecular structure of a newly synthesized compound. Techniques like NMR, IR, and Raman spectroscopy provide detailed information about the connectivity of atoms and the nature of the chemical bonds within the molecule.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and various 2D-NMR experiments, the precise structure of this compound can be confirmed. researchgate.net

Detailed Research Findings: The expected NMR data, based on analyses of closely related 1-phenyl-1H-tetrazole-5-thiol derivatives and 5-(benzylthio)-1H-tetrazole, are detailed below. researchgate.netpnrjournal.com The spectra are typically recorded in deuterated solvents like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Protons: Two distinct sets of signals are expected for the two aromatic rings. The five protons of the 1-phenyl group would likely appear as a multiplet in the range of δ 7.5-7.8 ppm. The four protons of the 4-methylbenzyl group would appear as two distinct doublets (an AA'BB' system) around δ 7.1-7.4 ppm.

Methylene (B1212753) Protons (-S-CH₂-): A key diagnostic signal is a singlet corresponding to the two methylene protons, expected to appear around δ 4.5-4.7 ppm. researchgate.netpnrjournal.com

Methyl Protons (-CH₃): A sharp singlet for the three methyl protons would be observed in the upfield region, typically around δ 2.3-2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton GroupPredicted δ (ppm)MultiplicityIntegration
1-Phenyl Ring (Ar-H)7.5 - 7.8Multiplet (m)5H
4-Methylbenzyl Ring (Ar-H)7.1 - 7.4Two Doublets (d)4H
Methylene (-S-CH₂-)4.5 - 4.7Singlet (s)2H
Methyl (-CH₃)2.3 - 2.4Singlet (s)3H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms.

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring to which the thioether group is attached is expected to resonate at approximately δ 154 ppm. researchgate.net

Aromatic Carbons: A series of signals between δ 120-140 ppm would correspond to the carbons of the two aromatic rings. The quaternary carbons (to which other groups are attached) would have distinct shifts.

Methylene Carbon (-S-CH₂-): The methylene carbon signal is anticipated to appear around δ 35-37 ppm. researchgate.net

Methyl Carbon (-CH₃): The methyl carbon would give a signal in the upfield region, around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon GroupPredicted δ (ppm)
Tetrazole C5~154
Aromatic Carbons120 - 140
Methylene (-S-CH₂-)35 - 37
Methyl (-CH₃)~21

2D-NMR Spectroscopy: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. COSY would reveal the coupling relationships between protons within the same spin system (e.g., within the aromatic rings), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the CH, CH₂, and CH₃ groups.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Detailed Research Findings: Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint. Key absorption bands for this compound would include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region. rsc.org

Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹, around 2920 cm⁻¹, corresponding to the methyl and methylene groups. rsc.org

C=N and N=N Stretching (Tetrazole Ring): The tetrazole ring exhibits characteristic stretching vibrations. Strong to medium bands are expected in the 1600-1400 cm⁻¹ range, which are indicative of the C=N and N=N bonds within the heterocyclic system. rsc.orgresearchgate.net

Aromatic C=C Stretch: Multiple medium to sharp bands in the 1610-1450 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond gives rise to a weak absorption in the fingerprint region, typically between 700-600 cm⁻¹. This band can sometimes be difficult to assign definitively from the IR spectrum alone. pnrjournal.com

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 3030
Aliphatic C-H (-CH₂, -CH₃)Stretching2960 - 2850
Aromatic C=CStretching1610 - 1450
Tetrazole Ring (C=N, N=N)Stretching1600 - 1400
C-SStretching700 - 600

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For the title compound, Raman spectroscopy would be particularly useful for identifying the C-S stretching vibration, which is often weak in the IR spectrum but can produce a more intense band in the Raman spectrum. pnrjournal.com A detailed study on the closely related 5-(benzylthio)-1H-tetrazole showed C-S stretching vibrations in the 445-482 cm⁻¹ region. pnrjournal.com The symmetric vibrations of the aromatic rings also typically give rise to strong Raman signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous identification of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with high confidence.

For this compound (Chemical Formula: C₁₅H₁₄N₄S), HRMS would be used to compare the experimentally measured monoisotopic mass with the theoretically calculated mass. This comparison helps to confirm that the desired product has been formed and to rule out other potential products with the same nominal mass. The data is typically presented showing the calculated mass, the found or observed mass, and the difference between these values in parts per million (ppm), which indicates the accuracy of the measurement.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Value
Chemical Formula C₁₅H₁₄N₄S
Calculated m/z [M+H]⁺ Data not available
Observed m/z [M+H]⁺ Data not available

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly the conjugated systems within it.

For this compound, the spectrum would be expected to show absorption bands corresponding to π→π* transitions within the phenyl and tetrazole rings. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. The specific λmax values and molar absorptivity coefficients for this compound are not documented in the available literature.

Table 2: Hypothetical UV-Visible Spectroscopy Data

Solvent λmax (nm) Electronic Transition

X-ray Crystallography for Solid-State Structure Determination

This analysis provides definitive proof of structure and reveals details about intermolecular interactions such as hydrogen bonds or π–π stacking. For this compound, this would yield data on its crystal system, space group, and unit cell dimensions. However, no published crystal structure for this specific compound could be found.

Table 3: Hypothetical X-ray Crystallography Data

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. Agreement between the found and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for C₁₅H₁₄N₄S

Element Theoretical (%) Experimental (%)
Carbon (C) 63.80 Data not available
Hydrogen (H) 5.00 Data not available
Nitrogen (N) 19.84 Data not available

Future Research Directions and Unexplored Avenues for 5 4 Methylbenzyl Thio 1 Phenyl 1h Tetrazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-substituted-1H-tetrazoles has traditionally been achieved through methods like the [3+2] cycloaddition of nitriles with azide (B81097) sources. scielo.brthieme-connect.com However, many established protocols rely on harsh reaction conditions, toxic reagents such as hydrazoic acid, or lengthy reaction times. thieme-connect.com The development of greener, more efficient synthetic strategies for 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole is a paramount objective.

Future research should pivot towards sustainable methodologies that offer improved safety profiles, reduced waste, and enhanced efficiency. Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technology has been shown to dramatically reduce reaction times and improve yields in the synthesis of other 5-substituted-1H-tetrazoles. thieme-connect.com A systematic study applying MAOS to the synthesis of the title compound could lead to a highly efficient protocol.

Heterogeneous Catalysis: The use of recoverable and reusable solid catalysts represents a significant step towards green chemistry. Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), zeolites, or functionalized nanoparticles, could provide milder and more selective reaction conditions. thieme-connect.comscielo.org.za The use of biomaterials like cuttlebone has also been reported for related syntheses. thieme-connect.com

Continuous Flow Synthesis: Flow chemistry offers superior control over reaction parameters, enhanced safety for handling potentially hazardous intermediates, and straightforward scalability. researchgate.net Adapting the synthesis of this compound to a continuous flow process could overcome many limitations of batch production.

Alternative Solvent Systems: Investigating the use of environmentally benign solvents such as water, supercritical fluids, or ionic liquids in place of conventional volatile organic compounds like DMF would align with the principles of sustainable chemistry. nih.gov

Table 1: Comparison of Synthetic Methodologies for Tetrazole Synthesis
MethodologyPotential Advantages for Synthesizing this compoundKey Research FocusReference
Microwave-Assisted SynthesisReduced reaction time, increased yields, enhanced purity.Optimization of power, temperature, and reaction time. thieme-connect.com
Heterogeneous CatalysisCatalyst reusability, milder conditions, simplified product purification.Development of novel nano-catalysts or supported catalysts. scielo.org.za
Flow ChemistryImproved safety, scalability, precise control over reaction conditions.Reactor design and optimization of flow parameters (rate, temperature, pressure). researchgate.net
Green SolventsReduced environmental impact, improved process safety.Screening of water-based systems, ionic liquids, or deep eutectic solvents. nih.gov

Exploration of Enhanced Reactivity and Selectivity

The structure of this compound contains multiple reactive sites, including the tetrazole ring nitrogens, the thioether sulfur, and the aromatic rings. Understanding and controlling the reactivity and selectivity of this compound is crucial for its application as a versatile chemical building block. The analogous 1-phenyl-1H-tetrazole-5-thiol exists in equilibrium with its tetrazole-5-thione tautomer, which exhibits ambident nucleophilic character, allowing for reactions at either a nitrogen or the sulfur atom. beilstein-journals.orgtandfonline.com

Future investigations should aim to:

Achieve Regiocontrolled Reactions: Develop novel catalytic systems or reaction conditions that can selectively direct electrophilic attack or other functionalizations to a specific nitrogen atom of the tetrazole ring versus the thioether sulfur. Temperature has been shown to be a controlling factor in the S- vs. N-alkylation of related systems. tandfonline.com

Trapping of Reactive Intermediates: Employing the compound as a trapping agent for highly reactive, in-situ generated species could lead to the discovery of novel chemical transformations and the synthesis of unique heterocyclic scaffolds. beilstein-journals.org

Integration with Emerging Chemical Technologies

The unique properties of the tetrazole moiety make it suitable for integration with cutting-edge chemical technologies. Research in this area could unlock new applications in materials science and coordination chemistry.

Advanced Materials: Tetrazole-containing compounds are noted for their high nitrogen content and thermal stability, properties that are valuable in the field of energetic materials and stable polymers. thieme-connect.compnrjournal.com Future work could explore the incorporation of this compound as a monomer or additive to create novel polymers with enhanced thermal or mechanical properties.

Coordination Chemistry and MOFs: The four nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. thieme-connect.compnrjournal.com This presents an opportunity to use the title compound as a ligand to synthesize novel metal complexes or as a linker for building metal-organic frameworks (MOFs). Such materials could exhibit interesting catalytic, sensing, or gas storage properties.

Photochemical Technologies: As demonstrated with related tetrazoles, photochemical activation, particularly within flow reactors, can drive unique reactions such as the formation of 1,3,4-oxadiazoles. researchgate.net Exploring the photochemical reactivity of this compound could lead to innovative, light-driven synthetic methods.

Deeper Computational Insights into Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the structure, properties, and reactivity of molecules at an electronic level. researchgate.net While DFT studies have been performed on various tetrazole derivatives, a dedicated computational investigation of this compound is a promising avenue for research. pnrjournal.comuc.pt

Key areas for computational exploration include:

Mechanistic Elucidation: Mapping the potential energy surfaces for synthetic and derivatization reactions to identify transition states and intermediates. This can provide a deep understanding of reaction mechanisms and guide the optimization of experimental conditions. uc.pt

Reactivity Prediction: Calculating molecular descriptors such as electrostatic potential maps, frontier molecular orbitals (HOMO/LUMO), and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

Conformational and Spectroscopic Analysis: A thorough conformational analysis can identify the most stable geometries of the molecule. uc.pt Furthermore, the theoretical calculation of NMR, IR, and UV-Vis spectra using methods like the Gauge-Independent Atomic Orbital (GIAO) can aid in the structural confirmation and interpretation of experimental data. pnrjournal.com

Intermolecular Interactions: Modeling the non-covalent interactions, such as π-π stacking and hydrogen bonding, that the molecule can participate in. nih.govacs.org This is crucial for understanding its behavior in condensed phases and its potential role in supramolecular chemistry.

Table 2: Proposed Computational Studies for this compound
Area of StudyComputational Method/TheoryExpected OutcomeReference
Reaction PathwaysDFT (e.g., B3LYP, M06-2X) Transition State SearchValidation of reaction mechanisms, prediction of activation energies. uc.pt
Electronic PropertiesFukui Indices, NBO AnalysisPrediction of reactive sites and charge distribution. researchgate.net
SpectroscopyTD-DFT, GIAOTheoretical UV-Vis, 1H NMR, and 13C NMR spectra for comparison with experimental data. pnrjournal.com
Solvent EffectsPolarizable Continuum Model (PCM)Understanding of how solvent polarity influences geometry, stability, and reactivity. uc.pt

Role in Mechanistic Organic Chemistry Beyond Current Understanding

The intricate structure of this compound offers opportunities to explore fundamental aspects of reaction mechanisms that are not yet fully understood.

Photochemical Rearrangements: The photochemistry of tetrazoles can be complex, often involving ring cleavage to produce reactive intermediates. uc.pt A detailed investigation into the photolysis of the title compound could uncover novel reaction pathways influenced by the interplay between the phenyl, tetrazole, and benzylthio moieties.

Thermal Chemistry: Studying the compound's behavior at elevated temperatures could reveal potential thermal rearrangements or fragmentation pathways. The isomerization of related tetrazole-derived thioaminals to dithioacetals suggests that intriguing thermal reactivity may be accessible. beilstein-journals.org

Organocatalysis and Supramolecular Chemistry: The tetrazole ring can act as both a hydrogen bond donor (N-H in related 1H-tetrazoles) and acceptor, and the aromatic rings can engage in π-π stacking. nih.govacs.org These features suggest that derivatives of this compound could be designed to function as organocatalysts or as building blocks for complex supramolecular assemblies. Future research could explore its ability to template or catalyze reactions through non-covalent interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 1-phenyl-1H-tetrazole-5-thiol and 4-methylbenzyl halides under basic conditions (e.g., NaOMe in THF). Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C enhance reaction efficiency by promoting thioether bond formation . Monitoring via TLC and purification through recrystallization (e.g., aqueous acetic acid) ensures purity. Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and controlled reaction times (~16 hours) to avoid byproducts .

Q. How can IR and NMR spectroscopy confirm the structural integrity of the tetrazole core and substituents?

  • Methodological Answer :

  • IR Spectroscopy : The tetrazole ring exhibits characteristic N–H stretching at ~3200 cm⁻¹ and C=N absorption near 1600 cm⁻¹. The thioether (C–S) bond shows a peak at ~650–750 cm⁻¹, while aromatic C–H bending from the 4-methylbenzyl group appears at ~800 cm⁻¹ .
  • ¹H NMR : The tetrazole proton (N–H) resonates as a singlet at δ 8.5–9.5 ppm. Aromatic protons from the phenyl and 4-methylbenzyl groups appear as multiplets between δ 7.2–7.8 ppm, while the methyl group (CH₃) shows a singlet at δ 2.3–2.5 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in elemental analysis data for tetrazole derivatives?

  • Methodological Answer : Discrepancies between calculated and observed elemental composition (e.g., C, H, N, S percentages) often arise from incomplete purification or hygroscopicity. To mitigate this:

  • Perform repeated recrystallization in anhydrous solvents (e.g., ethanol/water mixtures) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Cross-validate with combustion analysis (CHNS-O) under inert atmospheres to minimize oxidation artifacts .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding poses. The tetrazole’s nitrogen atoms coordinate with Zn²⁺ in carbonic anhydrase’s active site, while the 4-methylbenzyl group occupies hydrophobic pockets. Compare binding scores with known inhibitors (e.g., acetazolamide) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Analyze hydrogen bonding (e.g., tetrazole N–H with Thr199) and π-π stacking (phenyl ring with His94) .

Q. What experimental approaches validate the compound’s enzyme inhibition efficacy?

  • Methodological Answer :

  • In Vitro Assays : Use a stopped-flow CO₂ hydration assay for carbonic anhydrase inhibition. Prepare enzyme (5 nM) in Tris buffer (pH 7.4) and measure IC₅₀ values via UV-Vis at 348 nm. Include controls (e.g., acetazolamide) .
  • Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. Pre-incubate enzyme with inhibitor (0–100 µM) and vary substrate (HCO₃⁻) concentrations .

Data Analysis and Reproducibility

Q. How to address batch-to-batch variability in spectroscopic data during scale-up synthesis?

  • Methodological Answer :

  • Standardize reaction conditions (e.g., inert atmosphere, solvent purity) to minimize oxidation of the thioether group .
  • Use internal standards (e.g., tetramethylsilane for NMR) and calibrate instruments before each run .
  • For reproducibility, document solvent ratios (e.g., THF:H₂O = 3:1) and drying protocols (e.g., MgSO₄ vs. molecular sieves) .

Structural and Mechanistic Studies

Q. What crystallographic techniques elucidate the compound’s conformation in solid-state?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles. The tetrazole ring typically adopts a planar geometry with dihedral angles <5° relative to the phenyl group. Hydrogen bonding between N–H and adjacent sulfur/solvent molecules stabilizes the lattice .

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